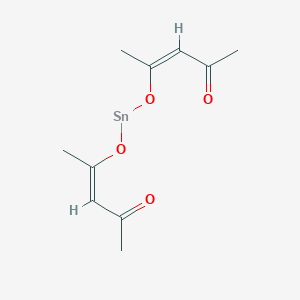
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea (also known as HPUra) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of phenethylamine and urea, which are both common organic compounds found in nature. HPUra has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of HPUra involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the context.
Biochemische Und Physiologische Effekte
HPUra has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. HPUra has also been shown to have anti-convulsant properties and has been studied in the context of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
HPUra has several advantages for laboratory experiments, including its relatively simple synthesis, its ability to inhibit carbonic anhydrase, and its potential for use in the treatment of various diseases. However, there are also limitations to the use of HPUra in laboratory experiments, including its potential toxicity and its variable purity and yield depending on the synthesis method used.
Zukünftige Richtungen
There are several future directions for the study of HPUra, including the development of more efficient synthesis methods, the study of its potential applications in the treatment of various diseases, and the investigation of its potential toxicity and side effects. Additionally, the study of HPUra in combination with other compounds may lead to the development of novel therapeutic agents with improved efficacy and reduced toxicity.
Synthesemethoden
HPUra can be synthesized using a variety of methods, including the reaction of phenethylamine with isocyanate, and the reaction of phenethylamine with phosgene followed by reaction with hydroxylamine. The synthesis of HPUra is relatively simple and can be achieved using standard laboratory techniques. However, the purity and yield of the compound can vary depending on the method used.
Wissenschaftliche Forschungsanwendungen
HPUra has been used in various scientific research applications, including the study of its mechanism of action and its physiological effects. HPUra has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been studied in the context of various diseases, including glaucoma, epilepsy, and cancer.
Eigenschaften
CAS-Nummer |
19071-54-6 |
|---|---|
Produktname |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1-10,15,19H,11-12H2,(H2,17,18,20) |
InChI-Schlüssel |
XIWZYXYULUDTSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
Synonyme |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



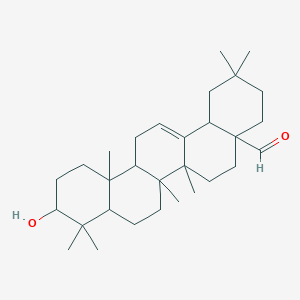

![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)

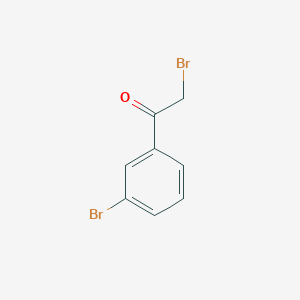
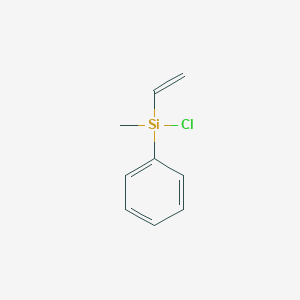
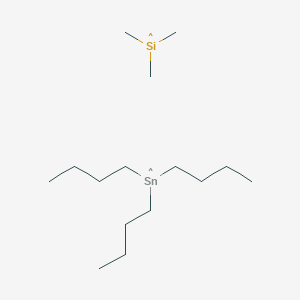
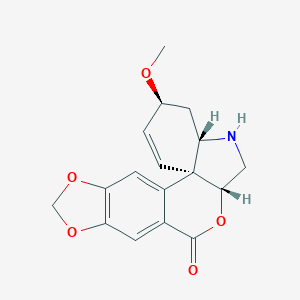
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
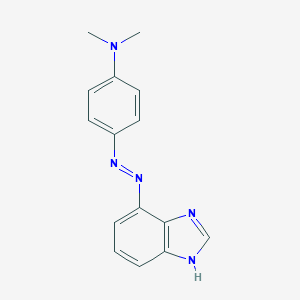
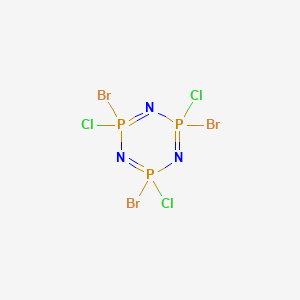
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
